Technical Guide: (2-Fluoro-5-methylpyridin-4-yl)methanol
Technical Guide: (2-Fluoro-5-methylpyridin-4-yl)methanol
CAS Number: 1227514-37-5 [1][2][3][4]
Part 1: Executive Summary
(2-Fluoro-5-methylpyridin-4-yl)methanol is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and receptor antagonists.[2][3] Its structural uniqueness lies in the 2-fluoro-5-methylpyridine core, which offers a distinct electronic profile compared to non-fluorinated analogs.[2][3] The fluorine atom at the C2 position lowers the basicity of the pyridine nitrogen (pKa modulation) and enhances metabolic stability against oxidative metabolism, while the C5-methyl group provides steric bulk that can lock active conformations in protein binding pockets.[2][3]
This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in drug discovery.[2][3]
Part 2: Chemical Identity & Physicochemical Properties[2][3]
Core Identifiers
| Property | Specification |
| Chemical Name | (2-Fluoro-5-methylpyridin-4-yl)methanol |
| CAS Number | 1227514-37-5 |
| Synonyms | 2-Fluoro-5-methyl-4-pyridinemethanol; (2-Fluoro-5-methyl-4-pyridyl)methanol |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| SMILES | CC1=CN=C(F)C=C1CO |
| InChIKey | GTJYEKURZBGBDS-UHFFFAOYSA-N |
Physical Properties[2]
-
Physical State: White to off-white solid (low melting point) or viscous oil depending on purity.[2][3]
-
Solubility: Highly soluble in polar organic solvents (Methanol, DMSO, Dichloromethane, Ethyl Acetate).[2][3] Sparingly soluble in water.[2][3]
-
Acidity (Predicted): The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the ortho-fluorine.[2][3]
-
Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Part 3: Synthetic Methodologies
The synthesis of (2-Fluoro-5-methylpyridin-4-yl)methanol typically proceeds via the reduction of its corresponding carboxylic acid or ester precursor.[2][3] This approach ensures regiochemical integrity, avoiding the mixture of isomers common in direct electrophilic substitution of pyridine rings.[3]
Validated Synthetic Route: Reduction of Isonicotinic Acid Derivative
The most robust industrial route involves the reduction of 2-Fluoro-5-methylisonicotinic acid (CAS: 1094345-91-1) or its methyl ester.[2][3]
Protocol Steps:
-
Esterification (Optional but recommended): Convert the acid to the methyl ester using Thionyl Chloride (
) in Methanol to improve solubility and reactivity. -
Reduction: Treat the ester with Sodium Borohydride (
) in Methanol or Lithium Aluminum Hydride ( ) in THF at 0°C. -
Quench & Workup: Quench with saturated Ammonium Chloride (
). Extract with Ethyl Acetate.[3] -
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Mechanism & Workflow Diagram
The following diagram illustrates the conversion logic, highlighting the critical reduction step.
Figure 1: Synthetic pathway transforming the isonicotinic acid precursor into the target alcohol via an ester intermediate.[3]
Part 4: Medicinal Chemistry Applications[2][3][6][7]
In drug discovery, this compound serves as a "warhead" delivery system or a scaffold linker.[3] The primary alcohol (-CH2OH) is a versatile handle, easily converted into halides, aldehydes, or amines for further coupling.[2][3]
Structural Advantages in Drug Design[2]
-
Metabolic Blocking: The methyl group at C5 blocks a common site of metabolic oxidation (P450 metabolism), extending the half-life (
) of the final drug molecule.[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Electronic Tuning: The C2-Fluorine atom withdraws electron density, reducing the basicity of the pyridine nitrogen.[2][3] This reduces the risk of hERG channel inhibition (a common cardiac toxicity issue with basic pyridines) and improves membrane permeability.
-
Linker Versatility: The hydroxymethyl group allows the pyridine ring to be tethered to core scaffolds (e.g., pyrazoles, aminopyrimidines) in kinase inhibitors.[3]
Application Workflow: Kinase Inhibitor Synthesis
A common application is converting the alcohol to a leaving group (e.g., mesylate or chloride) to alkylate a nucleophilic core.[2]
Figure 2: General workflow for incorporating the 2-fluoro-5-methylpyridine moiety into a pharmaceutical scaffold.
Part 5: Handling, Stability, and Safety[2][3]
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety glasses.[2][3] Manipulate within a fume hood to avoid inhalation of dust/vapors.[2][3]
Storage & Stability[2]
-
Hygroscopicity: The hydroxymethyl group makes the compound slightly hygroscopic.[2]
-
Storage: Store in a tightly sealed container at 2°C to 8°C .
-
Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, chromic acid) which can over-oxidize the alcohol to the carboxylic acid.[3]
References
-
Google Patents . (2019).[2] Patent US20190389856: Pyridine and pyrazine derivatives as protein kinase modulators.[3] Retrieved from
Sources
- 1. 1260776-18-8|(6-Fluoro-5-methylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 403-45-2|6-Fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 3. 455-69-6|Methyl 2-fluoroisonicotinate|BLD Pharm [bldpharm.com]
- 4. 1227514-37-5・(2-FLUORO-5-METHYLPYRIDIN-4-YL)METHANOL・(2-FLUORO-5-METHYLPYRIDIN-4-YL)METHANOL【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
